The Chemical, Structural, and Pharmacological Profile of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride
The Chemical, Structural, and Pharmacological Profile of Cyclopropyl(pyridin-2-yl)methanamine Dihydrochloride
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of privileged scaffolds is critical for navigating the complex pharmacodynamic and pharmacokinetic landscapes of drug discovery. Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride (CAS: 1228880-19-0) has emerged as a highly versatile bifunctional building block. Characterized by a rigid cyclopropyl ring, a hydrogen-bond-accepting pyridine moiety, and a primary amine, this compound restricts conformational flexibility while maximizing target-binding affinity.
This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, and its pivotal role in synthesizing Somatostatin Receptor Subtype 4 (SSTR4) agonists for neuropathic pain and Tyrosine Threonine Kinase (TTK/Mps1) inhibitors for oncology.
Physicochemical Properties & Structural Rationale
The structural architecture of Cyclopropyl(pyridin-2-yl)methanamine dictates its utility in drug design. The inclusion of the cyclopropyl group introduces steric bulk adjacent to the chiral center (or pro-chiral center in the achiral form), forcing the adjacent amine into a specific spatial orientation. This conformational locking reduces the entropic penalty upon binding to target proteins.
The compound is commercially supplied and utilized primarily as a dihydrochloride salt [1]. The free base contains two basic nitrogen atoms: the primary aliphatic amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2). Converting this to a dihydrochloride salt ensures complete protonation, which prevents oxidative degradation of the primary amine, enhances shelf-life under inert atmospheres, and drastically improves aqueous solubility for downstream in vitro assays.
Table 1: Quantitative Chemical Specifications
| Property | Value / Specification |
| Chemical Name | Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride |
| Synonyms | Cyclopropyl(2-pyridinyl)methylamine dihydrochloride |
| CAS Number | 1228880-19-0 |
| Linear Formula | C₉H₁₂N₂ · 2HCl (or C₉H₁₄Cl₂N₂) |
| Molecular Weight | 221.13 g/mol |
| InChI Key | XICWJAJJLGEAGU-UHFFFAOYSA-N |
| Physical Form | Powder or crystals |
| Purity | ≥ 95% - 97% |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), Room Temperature |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315, H319 |
Synthetic Methodology
The synthesis of the free base, cyclopropyl(pyridin-2-yl)methanamine, relies on the nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction and salt formation [2]. The following protocol outlines the self-validating workflow, emphasizing the causality behind each experimental choice.
Step-by-Step Protocol: Synthesis of the Dihydrochloride Salt
Step 1: Preparation of the Grignard Reagent
-
Procedure: Charge a flame-dried 20 mL microwave vial with Magnesium (Mg) powder (240 mg, 10 mmol) and anhydrous Tetrahydrofuran (THF) (10 mL). Add bromocyclopropane (1.21 g, 10 mmol) dropwise.
-
Causality: Anhydrous THF is critical; its oxygen atoms donate electron density to the electron-deficient magnesium, stabilizing the cyclopropylmagnesium bromide complex via coordination. The flame-dried environment prevents the premature quenching of the Grignard reagent by ambient moisture.
Step 2: Nucleophilic Addition
-
Procedure: Stir the mixture for 30 minutes at room temperature. Introduce a solution of picolinonitrile (2-cyanopyridine) (520 mg, 5 mmol) dissolved in 3 mL of THF.
-
Procedure: Subject the vial to microwave irradiation for 10 minutes at 100 °C.
-
Causality: The cyclopropyl Grignard reagent is sterically hindered. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier for the nucleophilic attack on the nitrile carbon, forming an intermediate imine salt while minimizing unwanted side reactions.
Step 3: Reduction and Salt Formation
-
Procedure: Quench the reaction carefully with anhydrous methanol and reduce the resulting imine using a mild reducing agent (e.g., Sodium borohydride, NaBH₄). Extract the free base amine using Dichloromethane (DCM).
-
Procedure: To precipitate the salt, cool the methanolic/DCM solution to 0 °C and add 2.0 equivalents of HCl (2.0 M in Diethyl Ether). Stir for 1 hour at room temperature.
-
Causality: The addition of HCl in a non-polar solvent (Et₂O) drastically lowers the solubility of the highly polar dihydrochloride salt, driving its precipitation out of the solution as a pure crystalline solid, enabling easy isolation via vacuum filtration.
Figure 1: Step-by-step synthetic workflow for Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride.
Pharmacological Applications & Mechanistic Grounding
Cyclopropyl(pyridin-2-yl)methanamine is a highly sought-after intermediate in two distinct, cutting-edge therapeutic areas: Non-opioid analgesics and targeted oncology.
SSTR4 Agonists for Neuropathic Pain
The Somatostatin Receptor Subtype 4 (SSTR4) is a G-protein coupled receptor (GPCR) that plays a functional role in modulating sensory neurotransmitters without the central nervous system side effects associated with opioid receptors. In the absence of SSTR4, models show a propensity for persistent pain [3].
Application: Cyclopropyl(pyridin-2-yl)methanamine is reacted with 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid using HATU and Triethylamine (TEA) in DCM. This forms an amide intermediate that is subsequently dehydrated and cyclized using Burgess reagent to form imidazo[1,5-a]pyridine derivatives [3]. The pyridine ring of our core compound becomes seamlessly integrated into the fused bicyclic imidazopyridine system, which acts as the primary pharmacophore binding to the SSTR4 active site.
Tyrosine Threonine Kinase (TTK) Inhibitors in Oncology
Human TTK (also known as Monopolar Spindle 1, or Mps1) is a conserved multispecific kinase overexpressed in rapidly proliferating tissues and various tumors (e.g., breast cancer, testicular tumors) [4]. TTK is the master regulator of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures accurate chromosome segregation during mitosis.
Application: By incorporating the cyclopropyl(pyridin-2-yl)methanamine motif into an indazole-5-carboxamide scaffold, researchers synthesize potent, orally bioavailable TTK inhibitors [4]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of the TTK enzyme. Inhibiting TTK abrogates the SAC, forcing cancer cells to exit mitosis prematurely. This results in massive chromosomal instability (aneuploidy) and subsequent tumor cell apoptosis.
Figure 2: Mechanism of action of TTK inhibitors synthesized using the title compound.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The free base form of the compound exhibits distinct Nuclear Magnetic Resonance (NMR) signatures.
¹H NMR (400 MHz, CDCl₃) Data [4]:
-
δ 8.52 (d, J = 4.0 Hz, 1H): Corresponds to the proton adjacent to the pyridine nitrogen, shifted significantly downfield due to the electronegativity and anisotropy of the aromatic ring.
-
δ 7.82 (dt, J = 7.6 Hz, 1.6 Hz, 1H): Para-proton on the pyridine ring.
-
δ 7.50 (d, J = 8.0 Hz, 1H): Ortho-proton relative to the methanamine substitution.
-
δ 7.34-7.39 (m, 1H): Meta-proton on the pyridine ring.
-
δ 3.25 (d, J = 8.8 Hz, 1H): The methine proton situated between the primary amine, pyridine ring, and cyclopropyl group. The doublet splitting is caused by coupling with the adjacent cyclopropyl methine proton.
-
δ 1.18-1.10 (m, 1H): Cyclopropyl ring protons (highly shielded, upfield).
References
-
AWS/Patent Repository. (n.d.). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox. Retrieved March 18, 2026, from [Link]
- Google Patents. (2024). WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications.
-
European Patent Office. (2013). EP 2766352 B1 - Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. Googleapis. Retrieved March 18, 2026, from [Link]
